molecular formula C15H13F2NO2 B5708440 3,5-difluoro-N-(2-methoxybenzyl)benzamide

3,5-difluoro-N-(2-methoxybenzyl)benzamide

Cat. No. B5708440
M. Wt: 277.27 g/mol
InChI Key: LIIXWFIGACTINP-UHFFFAOYSA-N
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Description

3,5-difluoro-N-(2-methoxybenzyl)benzamide, also known as DFB, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. DFB is a small molecule that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

3,5-difluoro-N-(2-methoxybenzyl)benzamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in the regulation of gene expression. HDAC inhibitors have been studied for their potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Biochemical and Physiological Effects:
3,5-difluoro-N-(2-methoxybenzyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. 3,5-difluoro-N-(2-methoxybenzyl)benzamide has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. In addition, 3,5-difluoro-N-(2-methoxybenzyl)benzamide has been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3,5-difluoro-N-(2-methoxybenzyl)benzamide in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one limitation is that 3,5-difluoro-N-(2-methoxybenzyl)benzamide has low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research involving 3,5-difluoro-N-(2-methoxybenzyl)benzamide. One direction is the development of new HDAC inhibitors based on the 3,5-difluoro-N-(2-methoxybenzyl)benzamide scaffold. Another direction is the investigation of the potential therapeutic applications of 3,5-difluoro-N-(2-methoxybenzyl)benzamide in other diseases, such as neurodegenerative disorders and inflammatory diseases. Additionally, the use of 3,5-difluoro-N-(2-methoxybenzyl)benzamide in the synthesis of new materials with unique properties is an area of potential future research.

Synthesis Methods

3,5-difluoro-N-(2-methoxybenzyl)benzamide can be synthesized using various methods, including the reaction of 2-methoxybenzylamine with 3,5-difluorobenzoyl chloride in the presence of a base. Another method involves the reaction of 3,5-difluorobenzoic acid with 2-methoxybenzylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Scientific Research Applications

3,5-difluoro-N-(2-methoxybenzyl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 3,5-difluoro-N-(2-methoxybenzyl)benzamide has been studied as a potential drug candidate for the treatment of cancer and other diseases. In drug discovery, 3,5-difluoro-N-(2-methoxybenzyl)benzamide has been used as a scaffold for the development of new drugs. In material science, 3,5-difluoro-N-(2-methoxybenzyl)benzamide has been used as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

3,5-difluoro-N-[(2-methoxyphenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO2/c1-20-14-5-3-2-4-10(14)9-18-15(19)11-6-12(16)8-13(17)7-11/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIXWFIGACTINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-difluoro-N-[(2-methoxyphenyl)methyl]benzamide

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